molecular formula NULL B1172590 EPO CAS No. 11096-26-7

EPO

货号 B1172590
CAS 编号: 11096-26-7
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythropoietin (EPO) is a glycoprotein cytokine secreted mainly by the kidneys in response to cellular hypoxia . It stimulates red blood cell production (erythropoiesis) in the bone marrow . Low levels of this compound are constantly secreted in sufficient quantities to compensate for normal red blood cell turnover .


Synthesis Analysis

This compound is primarily produced from renal this compound-producing cells (REPs). This compound production in REPs is tightly regulated in a hypoxia-inducible manner to maintain tissue oxygen homeostasis . Insufficient this compound production by REPs causes renal anemia and anemia associated with chronic disorders .


Molecular Structure Analysis

This compound is an N-linked glycoprotein consisting of 166 amino acids . It acts via its homodimeric erythropoietin receptor (this compound-R) that increases cell survival and drives the terminal erythroid maturation of progenitors .


Chemical Reactions Analysis

This compound has been shown to increase the proliferation of red blood cells and increase the amount of oxygen carried to muscles . All endogenous this compound and exogenous ESAs shift to 22 kDa, except for Peg-bound epoetin β pegol .


Physical And Chemical Properties Analysis

This compound is highly glycosylated (40% of total molecular weight), with a half-life in blood around 5 hours . This compound’s half-life may vary between endogenous and various recombinant versions .

作用机制

EPO exerts its effects by binding to the erythropoietin receptor (EpoR) . This compound binds to the erythropoietin receptor on the red cell progenitor surface and activates a JAK2 signalling cascade .

安全和危害

Not only is there no guarantee that EPO can improve sports performance, but there are serious health risks to be aware of as well. Risks of therapy include death, myocardial infarction, stroke, venous thromboembolism, and tumor recurrence .

未来方向

The European Patent Office has published its Strategic Plan (SP2023) outlining its vision for the years ahead . The this compound’s Strategic Plan (SP2023) focuses on achieving five goals that will ensure the this compound is capable of delivering excellence to all its stakeholders .

属性

CAS 编号

11096-26-7

分子式

NULL

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。